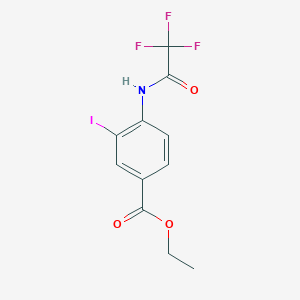
Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate involves several stepsThe final step involves esterification to form the ethyl ester . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate involves its interaction with specific molecular targets. The trifluoroacetamido group enhances its binding affinity to certain proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate can be compared with other fluorinated benzoates and iodinated compounds. Similar compounds include:
- Ethyl 3-iodobenzoate
- Ethyl 4-(2,2,2-trifluoroacetamido)benzoate
- Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate
What sets this compound apart is its unique combination of iodine and trifluoroacetamido groups, which confer distinct reactivity and selectivity properties .
Biological Activity
Ethyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate is a compound that has garnered attention in the fields of organic chemistry and biological research due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
This compound consists of an ethyl ester group attached to a benzoate moiety, which is further substituted with iodine and a trifluoroacetamido group. The presence of these functional groups contributes to its reactivity and biological activity.
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by interacting with their active sites. The iodine atom can participate in halogen bonding, enhancing the binding affinity to target proteins.
- Protein Interactions : The trifluoroacetamido group facilitates hydrogen bonding with amino acid residues in proteins, potentially altering their conformation and function.
Enzyme Inhibition Studies
Research indicates that this compound is effective in inhibiting various enzymes. For instance:
- VEGFR-2 Inhibition : In vitro studies have demonstrated that this compound can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. The compound binds effectively to the ATP-binding site of VEGFR-2, forming multiple hydrogen bonds and hydrophobic interactions that stabilize the complex .
| Target Enzyme | Inhibition Type | Binding Affinity (kcal/mol) |
|---|---|---|
| VEGFR-2 | Competitive | -20.20 |
Comparative Analysis with Similar Compounds
This compound can be compared with similar compounds to evaluate its unique properties:
| Compound | Substituents | Biological Activity |
|---|---|---|
| Ethyl 3-iodobenzoate | Iodine | Moderate enzyme inhibition |
| Ethyl 4-(2,2,2-trifluoroacetamido)benzoate | Trifluoroacetamido | Weak enzyme inhibition |
| Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate | Bromine | Low binding affinity |
Case Studies
- Cancer Research : A study investigating the effects of this compound on cancer cell lines revealed significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to the compound's ability to disrupt signaling pathways mediated by VEGFR-2 .
- Enzyme Kinetics : Kinetic studies showed that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This was assessed using Lineweaver-Burk plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.
Properties
Molecular Formula |
C11H9F3INO3 |
|---|---|
Molecular Weight |
387.09 g/mol |
IUPAC Name |
ethyl 3-iodo-4-[(2,2,2-trifluoroacetyl)amino]benzoate |
InChI |
InChI=1S/C11H9F3INO3/c1-2-19-9(17)6-3-4-8(7(15)5-6)16-10(18)11(12,13)14/h3-5H,2H2,1H3,(H,16,18) |
InChI Key |
JPFUSCSGSQMZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















